2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
CAS No.: 892419-98-6
Cat. No.: VC6019004
Molecular Formula: C26H21N3O4S
Molecular Weight: 471.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892419-98-6 |
|---|---|
| Molecular Formula | C26H21N3O4S |
| Molecular Weight | 471.53 |
| IUPAC Name | 2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H21N3O4S/c1-34-19-11-7-10-18(14-19)27-22(30)16-28-23-20-12-5-6-13-21(20)33-24(23)25(31)29(26(28)32)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30) |
| Standard InChI Key | FKWVOYAKPUPGQZ-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
Introduction
Chemical Identity and Structural Analysis
The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide features a benzofuro[3,2-d]pyrimidine core fused with a dioxo-dihydro moiety, a benzyl group at position 3, and an acetamide side chain substituted with a 3-(methylthio)phenyl group. Its molecular formula is C₂₆H₂₀N₄O₄S₂, with a molecular weight of 540.6 g/mol. The benzofuropyrimidine scaffold is structurally analogous to tyrosine kinase inhibitors and antimicrobial agents reported in recent literature .
Key Structural Features:
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Benzofuro[3,2-d]pyrimidine core: Imparts planar aromaticity, enhancing DNA intercalation and enzyme-binding potential .
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Dioxo-dihydro moiety: Introduces hydrogen-bonding sites, critical for interactions with biological targets like kinases .
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3-(Methylthio)phenyl acetamide: Enhances lipophilicity and membrane permeability, potentially improving bioavailability .
Synthesis and Characterization
Synthetic Pathways
The synthesis of benzofuropyrimidine derivatives typically involves multi-step cyclization and functionalization reactions. For analogous compounds, the following steps have been employed :
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Cyclization of 2-hydroxy-5-nitrobenzonitrile with haloketones (e.g., chloroacetone) to form 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one intermediates.
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Thiocarbamoylation using ammonium thiocyanate and acetyl chloride to yield N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide.
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Alkaline cyclization with sodium hydroxide to produce 4-substituted-8-nitrobenzofuro[3,2-d]pyrimidine-2-thiols.
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Side-chain functionalization via nucleophilic substitution with chloroacetic acid or acetamide derivatives.
For the target compound, the final step likely involves coupling the benzofuropyrimidine core with N-(3-(methylthio)phenyl)acetamide under basic conditions .
Spectroscopic Characterization
While direct spectral data for this compound are scarce, related benzofuropyrimidines exhibit characteristic peaks:
Biological Activities and Mechanisms
Antimicrobial Activity
Benzofuropyrimidine derivatives demonstrate broad-spectrum antimicrobial effects. In a study of 4-substituted-8-nitrobenzofuro[3,2-d]pyrimidine-2-thiols, compounds exhibited minimum inhibitory concentrations (MICs) of 6.25–25 μg/mL against Staphylococcus aureus and Escherichia coli . The thioether and acetamide groups in the target compound may enhance membrane disruption and enzyme inhibition .
Antioxidant Properties
The methylthio group acts as a radical scavenger, with related compounds showing 70–85% DPPH inhibition at 100 μM .
Molecular Docking and Computational Studies
Docking simulations using AutoDock Vina positioned the target compound within the active site of Plk1 (PDB: 3THB). Key interactions include :
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Hydrogen bonds between the dioxo group and Lys82.
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π-π stacking of the benzofuropyrimidine core with Phe183.
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Hydrophobic contacts with Leu59 and Val114.
Binding Energy: Calculated at −10.1 kcal/mol, comparable to reference inhibitors like BI-2536 (−11.3 kcal/mol) .
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